Benzenamine, 4-[(2-chloro-4-nitrophenyl)azo]-N-phenyl-
Description
Benzenamine, 4-[(2-chloro-4-nitrophenyl)azo]-N-phenyl- (CAS 3150-82-1) is an azo dye derivative with the molecular formula C₁₈H₁₃ClN₄O₂ and a molecular weight of 352.78 g/mol . Its structure features a central benzenamine core substituted with a phenyl group at the N-position and an azo linkage (-N=N-) connecting to a 2-chloro-4-nitrophenyl moiety. This compound exhibits a high lipophilicity (LogP = 5.56), making it suitable for reverse-phase HPLC analysis . Azo compounds like this are widely used in dyes, pigments, and analytical chemistry due to their chromophoric properties and stability .
Properties
CAS No. |
3150-82-1 |
|---|---|
Molecular Formula |
C18H13ClN4O2 |
Molecular Weight |
352.8 g/mol |
IUPAC Name |
4-[(2-chloro-4-nitrophenyl)diazenyl]-N-phenylaniline |
InChI |
InChI=1S/C18H13ClN4O2/c19-17-12-16(23(24)25)10-11-18(17)22-21-15-8-6-14(7-9-15)20-13-4-2-1-3-5-13/h1-12,20H |
InChI Key |
RJXMVDQBCHMJTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach: Diazotization and Azo Coupling
The most common and classical method for preparing azo compounds like Benzenamine, 4-[(2-chloro-4-nitrophenyl)azo]-N-phenyl- involves two key steps:
Diazotization: Aromatic primary amines are converted into diazonium salts by treatment with nitrous acid (generated in situ from sodium nitrite and acid, typically hydrochloric acid) at low temperatures (0–5 °C).
Azo Coupling: The diazonium salt is then coupled with an electron-rich aromatic compound (such as aniline derivatives or phenols) under controlled pH conditions to form the azo linkage.
This method is widely applicable and forms the basis for synthesizing various azo dyes including substituted benzenamines and nitrophenyl derivatives.
Specific Preparation Routes for Benzenamine, 4-[(2-chloro-4-nitrophenyl)azo]-N-phenyl-
Based on the literature and related azo dye syntheses, the preparation of this compound can be outlined as follows:
Starting Materials
- 4-chloro-2-nitroaniline or its derivatives (for diazotization)
- N-phenylaniline or substituted aniline (as coupling component)
Stepwise Preparation
| Step | Reaction Type | Description | Conditions/Notes |
|---|---|---|---|
| 1. | Diazotization | 4-chloro-2-nitroaniline is treated with sodium nitrite in acidic medium (HCl) at 0–5 °C to form the diazonium salt. | Low temperature is critical to stabilize the diazonium intermediate. |
| 2. | Azo Coupling | The diazonium salt solution is added slowly to a solution of N-phenylaniline under alkaline or neutral conditions to form the azo compound. | pH control is important; typically slightly alkaline conditions favor coupling. |
| 3. | Isolation and Purification | The azo dye precipitates out or can be extracted using organic solvents, followed by recrystallization. | Purification by recrystallization or chromatography ensures high purity for analytical and application use. |
This synthetic route is consistent with azo dye preparation methods reported in various studies on azo compounds and related thiazole or phenylazo derivatives.
Alternative and Related Synthetic Methods
Coupling with Other Amines and Phenols
Literature reports numerous examples where diazonium salts of substituted anilines are coupled with various amines or phenols to yield azo compounds with different chromophores and properties. For instance, coupling with N-phenyldiethanolamine or other substituted anilines has been reported to yield azo dyes with specific functional properties.
Analytical and Purification Considerations
Chromatographic Separation: Reverse phase high-performance liquid chromatography (RP-HPLC) using columns such as Newcrom R1 with mobile phases containing acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) is effective for analyzing and purifying Benzenamine, 4-[(2-chloro-4-nitrophenyl)azo]-N-phenyl-.
Spectroscopic Characterization: UV-Vis spectroscopy is typically used to confirm azo dye formation due to the characteristic azo chromophore absorption. Additional characterization by NMR and mass spectrometry confirms structural integrity.
Summary Table of Preparation Methods
| Preparation Method | Key Steps | Starting Materials | Advantages | Notes |
|---|---|---|---|---|
| Classical Diazotization & Coupling | Diazotization of 4-chloro-2-nitroaniline, coupling with N-phenylaniline | 4-chloro-2-nitroaniline, N-phenylaniline | Simple, well-established, scalable | Requires low temperature control |
| Gewald Reaction + Diazotization | Gewald reaction to form aminothiophene, diazotization, coupling | Ketones, cyanoacetate, sulfur, arylamines | Useful for heterocyclic azo dyes | More complex, less direct for this compound |
| Coupling with substituted amines or phenols | Diazotization of substituted aniline, coupling with amines/phenols | Various substituted anilines and amines | Produces diverse azo dyes with tailored properties | Requires optimization of coupling conditions |
Research Findings and Notes
- The azo coupling reaction is highly sensitive to pH and temperature, which affects the yield and purity of the azo compound.
- Substituents on the aromatic rings (such as chloro and nitro groups) influence the diazotization rate and coupling efficiency.
- Purification by chromatographic methods is essential to remove unreacted starting materials and side products.
- The azo compound’s stability and color properties depend on the nature and position of substituents on the aromatic rings.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-[(2-chloro-4-nitrophenyl)azo]-N-phenyl- undergoes various chemical reactions, including:
Reduction: The azo group can be reduced to form corresponding amines.
Oxidation: The compound can be oxidized under specific conditions to form different products.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium dithionite and hydrogen in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
Reduction: Produces corresponding amines.
Oxidation: Can lead to the formation of quinones or other oxidized derivatives.
Substitution: Results in various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Benzenamine, 4-[(2-chloro-4-nitrophenyl)azo]-N-phenyl- has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize biological specimens.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Widely used in the textile industry as a dye for fabrics
Mechanism of Action
The compound exerts its effects primarily through its interaction with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with various enzymes and receptors. The molecular targets and pathways involved include interactions with cellular proteins and nucleic acids, affecting cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with the target molecule, particularly in their aromatic cores and substituent patterns:
| Compound Name | CAS Number | Molecular Formula | Key Substituents/Functional Groups | Applications/Notes |
|---|---|---|---|---|
| Benzenamine, 4-[(2-chloro-4-nitrophenyl)azo]-N-phenyl- | 3150-82-1 | C₁₈H₁₃ClN₄O₂ | Azo group, 2-chloro-4-nitrophenyl, N-phenyl | HPLC analysis; high LogP (5.56) |
| Benzenamine, 4-[(2-chloro-4-nitrophenyl)azo]-N-ethyl-N-(2-phenoxyethyl)- | 31030-27-0 | C₂₂H₂₀ClN₅O₃ | Azo group, 2-chloro-4-nitrophenyl, N-ethyl and N-phenoxyethyl | Regulated under CEPA due to environmental concerns |
| 3-[4-[(2-Chloro-4-nitrophenyl)azo]phenylamino]-Propanenitrile | 6657-33-6 | C₁₇H₁₆ClN₅O₃ | Azo group, 2-chloro-4-nitrophenyl, hydroxyethyl/cyanoethyl | Potential dye intermediate; modified N-substituents reduce lipophilicity |
| Benzenamine, 4-chloro-2-nitro-N-phenyl- | 16611-15-7 | C₁₂H₉ClN₂O₂ | Chloro, nitro, N-phenyl (no azo group) | Intermediate in organic synthesis; lacks chromophoric azo linkage |
| Bis-(4-nitrophenyl)phenylamine | - | C₁₈H₁₃N₃O₄ | Two nitro groups, N-phenyl (no azo group) | Electronic applications; nitro groups enhance electron-withdrawing effects |
Key Differences and Trends
Azo vs. Non-Azo Compounds: The presence of the azo group in the target compound and its analogs (e.g., CAS 31030-27-0 and 6657-33-6) imparts strong chromophoric properties, making them suitable for dyes and analytical applications . Non-azo analogs (e.g., CAS 16611-15-7) lack this feature and are primarily synthesis intermediates .
Substituent Effects: N-Substituents: The N-phenyl group in the target compound contributes to its high LogP (5.56), whereas compounds with polar N-substituents (e.g., hydroxyethyl/cyanoethyl in CAS 6657-33-6) exhibit reduced lipophilicity . Halogen and Nitro Groups: The 2-chloro-4-nitrophenyl moiety enhances stability and electron-withdrawing effects, critical for dye fastness. In contrast, analogs with nitro groups at different positions (e.g., 4-nitro in CAS 16611-15-7) may exhibit altered reactivity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Benzenamine, 4-[(2-chloro-4-nitrophenyl)azo]-N-phenyl-?
- Methodology : Azo coupling is the primary method for synthesizing such compounds.
Diazotization : React 2-chloro-4-nitroaniline with nitrous acid (HNO₂) under acidic conditions (HCl, 0–5°C) to form the diazonium salt.
Coupling : Add N-phenylbenzenamine (diphenylamine) to the diazonium salt in a weakly basic medium (pH 8–9) to facilitate electrophilic substitution at the para position.
- Critical Parameters : Temperature control (<5°C during diazotization), pH adjustment for coupling efficiency, and stoichiometric excess of the coupling agent.
- Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can spectroscopic techniques characterize this compound?
- UV-Vis : The azo (-N=N-) group absorbs strongly at 450–550 nm due to π→π* transitions; the nitro (-NO₂) and chloro (-Cl) groups induce bathochromic shifts.
- NMR :
- ¹H NMR : Aromatic protons appear as multiplets (δ 6.8–8.2 ppm). The chloro and nitro substituents deshield adjacent protons, causing distinct splitting patterns.
- ¹³C NMR : Azo-linked carbons resonate at δ 140–160 ppm; nitro groups cause downfield shifts (~δ 150 ppm).
Advanced Research Questions
Q. What mechanistic insights explain the stability of the azo bond under varying pH conditions?
- Experimental Design :
- Degradation Studies : Expose the compound to buffers at pH 2 (HCl), 7 (PBS), and 12 (NaOH) at 37°C for 24–72 hours.
- Analysis : Use HPLC to quantify intact compound and degradation products.
- Findings :
- Acidic Conditions (pH 2) : Azo bonds undergo reductive cleavage (e.g., via stomach-mimetic environments), forming aromatic amines.
- Alkaline Conditions (pH 12) : Hydrolysis is slower due to electron-withdrawing nitro groups stabilizing the azo linkage.
- Implications : Stability in physiological environments (e.g., drug delivery systems) depends on substituent electronic effects .
Q. How do computational models predict the compound’s electronic structure and reactivity?
- Methods :
DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier orbitals (HOMO/LUMO).
Molecular Electrostatic Potential (MESP) : Map charge distribution to identify electrophilic/nucleophilic sites.
- Results :
- The nitro group lowers LUMO energy (-3.2 eV), enhancing electrophilicity at the azo-linked phenyl ring.
- Chlorine’s inductive effect increases polarization, favoring nucleophilic attack at specific positions.
- Applications : Predict regioselectivity in further functionalization (e.g., sulfonation or alkylation) .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for similar azo compounds: How to address them?
- Issue : Melting points for analogues vary by 10–15°C across studies (e.g., 398–399 K in vs. 408 K in other sources).
- Resolution :
- Purity Control : Recrystallize using ethanol/water mixtures and verify via DSC (differential scanning calorimetry).
- Crystallography : Single-crystal XRD can confirm polymorphism or solvate formation affecting thermal properties .
Methodological Best Practices
Designing experiments to study biological interactions (e.g., enzyme inhibition):
- Assay Selection :
- Kinetic Studies : Use UV-Vis spectroscopy to monitor substrate depletion (e.g., NADH at 340 nm) in the presence of the compound and target enzymes.
- Docking Simulations : AutoDock Vina predicts binding affinities to active sites (e.g., cytochrome P450 isoforms).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
